molecular formula C21H23F2N3O2 B1198749 3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide

3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide

Cat. No. B1198749
M. Wt: 387.4 g/mol
InChI Key: LCKPOKXYAUIJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide is an amino acid amide.

Scientific Research Applications

Alzheimer's Disease Research

A derivative of 3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide, specifically 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was utilized in Alzheimer's disease research. It served as a molecular imaging probe for serotonin 1A (5-HT(1A)) receptors, aiding in the quantification of these receptors in Alzheimer's disease patients. This application is crucial for understanding the neurological changes associated with the disease and for potential diagnostic advancements (Kepe et al., 2006).

Drug Metabolism and Pharmacokinetics

A compound structurally related to 3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide, known as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), was studied for its metabolism and disposition in humans. This research is significant for understanding the pharmacokinetics and metabolism of novel orexin 1 and 2 receptor antagonists, which are critical for developing effective treatments for conditions like insomnia (Renzulli et al., 2011).

Crystallography and Material Science

In the field of crystallography and material science, 3-fluoro-N-(3-fluorophenyl)benzamide, a compound related to the given chemical, exhibited concomitant polymorphism due to disorder in its crystal structure. This research offers insights into the molecular and crystal structures of such compounds, which is valuable for the development of new materials and pharmaceuticals (Chopra & Row, 2008).

Neuropharmacology

Research in neuropharmacology has seen the use of similar compounds in studying compulsive food consumption and binge eating in rats. Compounds like SB-649868, structurally akin to 3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide, have been evaluated for their effects on orexin receptors. This research is crucial for understanding and potentially treating disorders related to compulsive eating and obesity (Piccoli et al., 2012).

properties

Product Name

3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide

Molecular Formula

C21H23F2N3O2

Molecular Weight

387.4 g/mol

IUPAC Name

3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]piperidin-4-yl]benzamide

InChI

InChI=1S/C21H23F2N3O2/c22-17-6-3-5-15(12-17)21(28)25-18-8-10-26(11-9-18)14-20(27)24-13-16-4-1-2-7-19(16)23/h1-7,12,18H,8-11,13-14H2,(H,24,27)(H,25,28)

InChI Key

LCKPOKXYAUIJPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)CC(=O)NCC3=CC=CC=C3F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide
Reactant of Route 5
Reactant of Route 5
3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide
Reactant of Route 6
Reactant of Route 6
3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.